2-{[3-Carbamoyl-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Overview
Description
2-{[3-Carbamoyl-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound featuring a thiophene ring substituted with carbamoyl and propan-2-yl groups, linked to a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Carbamoyl-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach is the formation of the thiophene ring followed by the introduction of the carbamoyl and propan-2-yl groups. The cyclohexanecarboxylic acid moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Carbamoyl-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbamoyl groups results in amines.
Scientific Research Applications
2-{[3-Carbamoyl-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[3-Carbamoyl-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamoyl-4,5,6,7,8,9-Hexahydro-Cycloocta[B]Thiophen-2-Yl-Carbamic Acid Methyl Ester
- Methyl 5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Thiophene-2-Carboxylate
Uniqueness
2-{[3-Carbamoyl-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both carbamoyl and cyclohexanecarboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-carbamoyl-5-propan-2-ylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-8(2)12-7-11(13(17)19)15(23-12)18-14(20)9-5-3-4-6-10(9)16(21)22/h7-10H,3-6H2,1-2H3,(H2,17,19)(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGJUEMAKRIFQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.